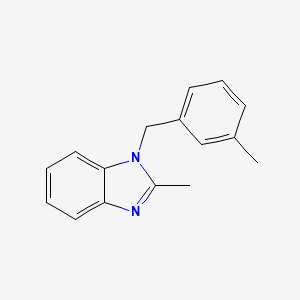
5-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-1,2,4-oxadiazole is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as BDOB and has been found to have potential applications in various fields, including medicine and materials science. In
Mechanism of Action
The mechanism of action of BDOB is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of protein kinase C and phosphatidylinositol 3-kinase, which are involved in cell proliferation and survival. BDOB has also been found to activate the p38 mitogen-activated protein kinase pathway, which plays a role in apoptosis.
Biochemical and Physiological Effects:
BDOB has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that BDOB inhibits the growth of cancer cells and induces apoptosis. It has also been found to have anti-inflammatory effects and to protect neurons from damage. In vivo studies have shown that BDOB has anti-tumor activity and can inhibit the growth of tumors in mice.
Advantages and Limitations for Lab Experiments
One advantage of using BDOB in lab experiments is that it is relatively easy to synthesize and purify. It also has a high degree of stability, which makes it suitable for long-term storage. However, one limitation of using BDOB is that it is not very water-soluble, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which means that it may need to be administered frequently in certain applications.
Future Directions
There are many potential future directions for research on BDOB. One area of interest is the development of new anti-cancer therapies based on BDOB. Researchers are also interested in exploring the potential use of BDOB in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. In the field of materials science, researchers are interested in exploring the use of BDOB in the development of new materials for energy storage and conversion. Overall, there is a great deal of potential for further research on BDOB and its applications in various fields.
Synthesis Methods
The synthesis of BDOB involves the reaction of 4-bromobenzonitrile with 2,3-dihydroxybenzaldehyde in the presence of a base. The resulting intermediate is then reacted with thionyl chloride and hydrazine hydrate to yield BDOB. The synthesis process is relatively simple and has been optimized for large-scale production.
Scientific Research Applications
BDOB has been studied extensively in scientific research due to its potential applications in various fields. In the field of medicine, BDOB has been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis. BDOB has also been studied for its potential use as an anti-inflammatory agent and for its neuroprotective properties.
In the field of materials science, BDOB has been found to have potential applications as a fluorescent probe and as a component in organic electronic devices. It has also been studied for its potential use in the development of new materials for energy storage and conversion.
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3/c16-11-4-1-9(2-5-11)14-17-15(21-18-14)10-3-6-12-13(7-10)20-8-19-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNPVOAMBLSFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzodioxol-5-yl)-3-(4-bromophenyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5718344.png)
![3,4-dimethoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5718349.png)
![2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5718354.png)
![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5718361.png)


![4-chloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5718381.png)
![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)


![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)


